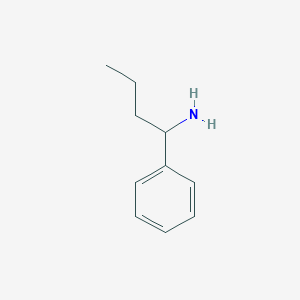

1-Phenylbutan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOXKVFLASIOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394072 | |

| Record name | 1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2941-19-7 | |

| Record name | 1-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Phenylbutyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenylbutan-1-amine from Butyrophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenylbutan-1-amine from butyrophenone, a critical transformation for researchers and professionals in drug development and organic synthesis. The document focuses on the principles and practical application of reductive amination, detailing various methodologies, including catalytic hydrogenation and hydride reduction. Emphasis is placed on the mechanistic rationale behind experimental choices, offering field-proven insights to ensure procedural success and product integrity. This guide is designed to be a self-validating resource, with detailed protocols, data presentation, and visual aids to facilitate understanding and implementation in a laboratory setting.

Introduction: The Significance of this compound

This compound and its derivatives are important structural motifs in medicinal chemistry and materials science.[1][2][3] The chiral nature of this primary amine makes it a valuable building block in the synthesis of more complex, stereospecific molecules. Butyrophenone, a readily available aromatic ketone, serves as a logical and common precursor for its synthesis.[4][5][6] The core transformation from a ketone to a primary amine is a cornerstone of organic synthesis, with reductive amination being one of the most efficient and widely employed methods.[7][8][9] This guide will delve into the nuances of this process, providing the necessary technical depth for successful synthesis.

Core Synthetic Strategy: Reductive Amination of Butyrophenone

The most direct and prevalent method for synthesizing this compound from butyrophenone is reductive amination.[7][8] This process involves the conversion of the carbonyl group of butyrophenone into an amine via an intermediate imine, which is then reduced.[10][11][12] Reductive amination can be performed in a one-pot reaction or in a stepwise manner.[9][13]

The overall synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Methodologies for Reductive Amination

Several effective methods exist for the reductive amination of butyrophenone. The choice of method often depends on available equipment, desired scale, and safety considerations.

Catalytic Reductive Amination

Catalytic reductive amination is an atom-economical and environmentally friendly approach that utilizes a catalyst and a reducing agent, typically hydrogen gas.[14][15][16]

This method involves the reaction of butyrophenone with ammonia in the presence of a metal catalyst under hydrogen pressure. Common catalysts include nickel, palladium, or platinum.[7]

Mechanism:

-

Imine Formation: Butyrophenone reacts with ammonia to form an imine intermediate in equilibrium.

-

Hydrogenation: The imine is then catalytically hydrogenated to yield this compound.

Caption: Mechanism of catalytic reductive amination.

Experimental Protocol: High-Pressure Catalytic Hydrogenation

-

Reactor Setup: A high-pressure autoclave is charged with butyrophenone, a suitable solvent (e.g., ethanol or methanol), and a catalyst (e.g., Raney Nickel or Palladium on carbon).

-

Ammonia Addition: Anhydrous ammonia is introduced into the reactor.

-

Hydrogenation: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored by observing the cessation of hydrogen uptake.

-

Workup: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure, and the crude product is purified.

| Parameter | Condition | Rationale |

| Catalyst | Raney Nickel, Pd/C | High activity and selectivity for imine reduction.[7] |

| Solvent | Ethanol, Methanol | Good solubility for reactants and inert under reaction conditions. |

| Temperature | 80-150 °C | To facilitate imine formation and hydrogenation. |

| Pressure | 10-100 bar H₂ | Higher pressure increases the rate of hydrogenation. |

Reductive Amination with Hydride Reagents

Hydride reagents offer a convenient alternative to catalytic hydrogenation, as they often do not require specialized high-pressure equipment.[17][18]

Sodium borohydride is a mild and selective reducing agent.[18][19] The reaction can be carried out in a one-pot procedure where the imine is formed in situ and then reduced.[20]

Mechanism:

The mechanism is similar to catalytic hydrogenation, with the key difference being the reducing agent. The hydride from sodium borohydride attacks the electrophilic carbon of the iminium ion.[11][12]

Caption: Mechanism of reductive amination with sodium borohydride.

Experimental Protocol: Reductive Amination with Sodium Borohydride

-

Reaction Setup: Butyrophenone and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) are dissolved in a suitable solvent like methanol.

-

Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine. The pH is often adjusted to be slightly acidic to catalyze imine formation.[10][12]

-

Reduction: Sodium borohydride is added portion-wise to the reaction mixture, controlling the temperature with an ice bath if necessary.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified.[21]

Sodium cyanoborohydride is a more selective reducing agent than sodium borohydride and is particularly effective for reductive aminations because it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the ketone.[8][9][22]

Experimental Protocol: Reductive Amination with Sodium Cyanoborohydride

The protocol is very similar to that of sodium borohydride, with NaBH₃CN replacing NaBH₄. The key advantage is the ability to perform the reaction at a controlled pH, which maximizes the concentration of the iminium ion for reduction.[22]

| Parameter | NaBH₄ | NaBH₃CN | Rationale |

| Selectivity | Reduces both ketones and imines | Primarily reduces imines at acidic pH | NaBH₃CN offers higher chemoselectivity in one-pot reactions.[8][22] |

| pH Condition | Neutral to basic | Mildly acidic (pH 4-6) | Acidic conditions favor iminium ion formation.[12] |

| Safety | Releases hydrogen gas on contact with acid | Highly toxic HCN gas can be released in strong acid | Careful pH control is crucial when using NaBH₃CN. |

The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[13][23][24][25]

Mechanism:

The reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to the primary amine.[13][23]

Experimental Protocol: Leuckart-Wallach Reaction

-

Reaction Setup: Butyrophenone is heated with a large excess of ammonium formate or formamide.

-

Hydrolysis: The resulting N-formyl derivative is then hydrolyzed with aqueous acid (e.g., HCl) to yield the primary amine hydrochloride.

-

Workup: The amine is liberated by neutralization with a base and then extracted and purified.

Purification and Characterization

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and reagents.

Purification Workflow:

Caption: General workflow for the purification and analysis of the product.

-

Acid-Base Extraction: Being a basic compound, this compound can be effectively separated from neutral organic impurities by extraction into an aqueous acidic solution, followed by neutralization and re-extraction into an organic solvent.[21]

-

Distillation: For larger quantities, fractional distillation under reduced pressure is an effective method for purification.

-

Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine) is typically used.

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations for the primary amine.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the product.[1][26][27]

Conclusion

The synthesis of this compound from butyrophenone via reductive amination is a robust and versatile transformation. This guide has detailed several reliable methods, from catalytic hydrogenation to the use of hydride reagents and the classical Leuckart-Wallach reaction. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can confidently and efficiently produce this valuable amine for further applications in their scientific endeavors. The provided protocols and data serve as a solid foundation for practical laboratory work.

References

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

-

Bhanja, P., & Bhaumik, A. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 25(45), 10586-10590. Retrieved from [Link]

-

Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(40), 7122–7127. Retrieved from [Link]

-

Chen, F., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis, 11(22), 14036–14044. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of ketones to primary amines. Retrieved from [Link]

-

Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Retrieved from [Link]

-

Zhang, Y., et al. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]

-

Tarasevich, V. A., & Kozlov, N. G. (2000). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-1051. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

-

Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction. Retrieved from [Link]

-

Unimi. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Retrieved from [Link]

-

Pearson. (n.d.). CHEM 2325 Module 19: Reduction of Aldehydes and Ketones with Sodium Borohydide. Retrieved from [Link]

-

Pearson. (n.d.). Primary amines can be synthesized using reductive amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1-Phenylbutylamine. PubChem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-PHENYLBUTAN-2-AMINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-1-phenylbutane. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

-

Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-1-Phenylbutylamine. PubChem. Retrieved from [Link]

-

Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Chemsrc. (2025, August 30). 1-Phenylbutan-1-one. Retrieved from [Link]

-

Wikipedia. (2023). Butyrophenone. Retrieved from [Link]

-

Let's learn chemistry. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-1-Phenylbutylamine | C10H15N | CID 2449444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Phenylbutan-1-one | CAS#:495-40-9 | Chemsrc [chemsrc.com]

- 5. Butyrophenone - Wikipedia [en.wikipedia.org]

- 6. 1-PHENYLBUTAN-1-ONE | CAS 495-40-9 [matrix-fine-chemicals.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. | Semantic Scholar [semanticscholar.org]

- 17. organicreactions.org [organicreactions.org]

- 18. youtube.com [youtube.com]

- 19. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 20. air.unimi.it [air.unimi.it]

- 21. youtube.com [youtube.com]

- 22. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 23. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 24. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. GSRS [precision.fda.gov]

- 27. 2-Amino-1-phenylbutane | C10H15N | CID 103771 - PubChem [pubchem.ncbi.nlm.nih.gov]

Asymmetric Synthesis of 1-Phenylbutan-1-amine: A Technical Guide to Transaminase-Mediated Biocatalysis

Abstract

Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals and fine chemicals, with an estimated 40% of active pharmaceutical ingredients (APIs) featuring a chiral amine moiety.[1][2] The stereoselective synthesis of these compounds is therefore of paramount importance. This technical guide provides an in-depth exploration of the asymmetric synthesis of 1-phenylbutan-1-amine from its corresponding prochiral ketone, 1-phenylbutan-1-one, utilizing the catalytic prowess of ω-transaminases (ω-TAs). We will delve into the mechanistic underpinnings of transaminase catalysis, strategies for enzyme selection and process optimization, detailed experimental protocols, and robust analytical methodologies for the determination of enantiomeric purity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the efficiency, selectivity, and sustainability of biocatalysis for the production of high-value chiral amines.[3][4]

Introduction: The Imperative for Asymmetric Amine Synthesis

The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, eliciting undesirable side effects. Consequently, the development of synthetic routes that afford enantiomerically pure compounds is a cornerstone of modern drug development and chemical manufacturing.[5] Traditional chemical methods for chiral amine synthesis frequently rely on harsh reaction conditions, costly and toxic transition metal catalysts, and the use of protecting groups, which can lead to convoluted and low-yielding processes.[6][7]

Biocatalysis, through the application of enzymes, presents a compelling "green" alternative, offering exceptional chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[3][5] Among the enzymatic tools available for chiral amine synthesis, ω-transaminases (ω-TAs) have emerged as particularly powerful catalysts.[8][9] These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde acceptor, generating a chiral amine with high enantiomeric excess (ee).[10][11] The asymmetric synthesis of a chiral amine from a prochiral ketone is highly desirable as it can theoretically achieve a 100% yield, in contrast to kinetic resolution which has a maximum yield of 50%.[6][12]

This guide will focus on the synthesis of this compound, a valuable chiral intermediate, as a model system to illustrate the principles and practicalities of transaminase-mediated asymmetric synthesis.

The Heart of the Matter: Understanding ω-Transaminase Catalysis

The Ping-Pong Bi-Bi Mechanism and the Role of Pyridoxal-5'-Phosphate (PLP)

ω-Transaminases are PLP-dependent enzymes that operate via a ping-pong bi-bi mechanism.[8][11] The catalytic cycle can be dissected into two half-reactions:

-

First Half-Reaction: The PLP cofactor, covalently bound to a lysine residue in the enzyme's active site as an internal aldimine, reacts with an amine donor (e.g., L-alanine or isopropylamine). This transaldimination reaction forms an external aldimine, which then tautomerizes and hydrolyzes to release the deaminated donor (a ketone, such as pyruvate or acetone) and pyridoxamine phosphate (PMP).[13]

-

Second Half-Reaction: The prochiral ketone substrate (1-phenylbutan-1-one) enters the active site and reacts with the PMP. This process is essentially the reverse of the first half-reaction, leading to the formation of the chiral amine product (this compound) and regeneration of the PLP-enzyme complex.[10]

The high stereoselectivity of the reaction is dictated by the chiral environment of the enzyme's active site, which orients the incoming ketone in a way that allows for the addition of the amino group to only one of its two prochiral faces.[10]

Caption: The Ping-Pong Bi-Bi mechanism of ω-transaminase.

Overcoming Thermodynamic Limitations

A significant challenge in transaminase-catalyzed reactions is that the equilibrium often does not favor product formation.[10][14] Several strategies can be employed to drive the reaction towards the desired chiral amine:

-

Use of an Excess of the Amine Donor: By increasing the concentration of the amine donor, the equilibrium can be shifted towards the products according to Le Châtelier's principle.[15]

-

Removal of the Ketone Byproduct: The ketone byproduct (e.g., acetone when using isopropylamine as the donor) can be removed from the reaction mixture. This can be achieved by sparging with an inert gas or by using a biphasic system.[15][16] Another elegant approach is to couple the transaminase reaction with a dehydrogenase that reduces the ketone byproduct, thereby regenerating a cofactor in the process.[4][17]

-

"Smart" Amine Donors: Diamine donors, such as cadaverine, can be used. Upon deamination, they form a reactive amino aldehyde that spontaneously cyclizes, thus irreversibly removing the byproduct from the equilibrium.[12][15]

Experimental Design and Execution

A successful asymmetric synthesis campaign using transaminases requires careful planning and execution, from enzyme selection to reaction optimization and product analysis.

Enzyme Selection and Screening

The choice of transaminase is critical, as different enzymes exhibit varying substrate specificities, stereoselectivities ((R)- or (S)-selective), and operational stabilities.[7] A preliminary screening of a panel of commercially available or in-house developed transaminases is a crucial first step.

Sources

- 1. Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Semantic Scholar [semanticscholar.org]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. almacgroup.com [almacgroup.com]

- 7. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Transaminase - Wordpress [reagents.acsgcipr.org]

- 11. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]

- 14. researchgate.net [researchgate.net]

- 15. dovepress.com [dovepress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenylbutan-1-amine: Chemical Properties, Reactivity, and Applications

Introduction

1-Phenylbutan-1-amine, a primary arylamine, is a versatile and pivotal chemical intermediate in the landscape of modern organic synthesis and drug development. Its structure, featuring a chiral center at the benzylic position, renders it a valuable building block for the stereoselective synthesis of complex molecules. This guide provides an in-depth exploration of the chemical properties, reactivity, and diverse applications of this compound, with a particular focus on its role in the synthesis of active pharmaceutical ingredients (APIs). The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the handling and utilization of this important compound.

Physicochemical Properties

This compound is a chiral compound that exists as a racemic mixture or as individual (R)- and (S)-enantiomers. The physical and chemical properties are crucial for its application in synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | |

| Molecular Weight | 149.23 g/mol | [1], [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | ~221-222 °C (racemic) | [4] |

| CAS Number | 2941-19-7 (racemic) | [4] |

| 6150-01-2 ((R)-enantiomer) | [1] | |

| 3789-60-4 ((S)-enantiomer) | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons (multiplet, ~7.2-7.4 ppm), the benzylic proton (triplet, ~4.0-4.2 ppm), the methylene protons of the butyl chain (multiplets, ~1.3-1.8 ppm), the terminal methyl group (triplet, ~0.9 ppm), and the amine protons (broad singlet, variable chemical shift).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, the benzylic carbon bearing the amino group, and the carbons of the butyl chain.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 149, with fragmentation patterns corresponding to the loss of alkyl and phenyl groups.

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the reductive amination of 1-phenylbutan-1-one (butyrophenone) . This reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine.

butyrophenone [label="1-Phenylbutan-1-one\n(Butyrophenone)"]; ammonia [label="+ NH₃"]; imine [label="Imine Intermediate"]; reduction [label="[H] (Reduction)"]; amine [label="this compound"];

butyrophenone -> imine [label=" Condensation\n(-H₂O)"]; ammonia -> imine; imine -> amine [label=" Reduction"]; reduction -> amine; }

Reductive Amination of Butyrophenone.

Experimental Protocol: Reductive Amination of 1-Phenylbutan-1-one

This protocol outlines a general procedure for the synthesis of racemic this compound.

Materials:

-

1-Phenylbutan-1-one (butyrophenone)

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-phenylbutan-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq) or a solution of ammonia in methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic and basic nature of the primary amino group.

Basicity

As a primary amine, this compound is a weak base and readily reacts with acids to form the corresponding ammonium salts. This property is often exploited for purification and handling, as the salts are typically crystalline solids with higher melting points and better stability.

N-Alkylation

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. This reaction proceeds via an Sₙ2 mechanism. It is important to note that polyalkylation can be a significant side reaction, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. To favor mono-alkylation, a large excess of the amine can be used.

amine [label="this compound"]; alkyl_halide [label="+ R-X\n(Alkyl Halide)"]; secondary_amine [label="N-Alkyl-1-phenylbutan-1-amine"]; base [label="- HX"];

amine -> secondary_amine; alkyl_halide -> secondary_amine; secondary_amine -> base [style=invis]; }

N-Alkylation of this compound.

Experimental Protocol: N-Methylation of this compound

This protocol provides a general method for the N-methylation of a primary amine.

Materials:

-

This compound

-

Formaldehyde (37% aqueous solution)

-

Formic acid

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flask containing this compound (1.0 eq), add formaldehyde (2.2 eq) and formic acid (2.0 eq).

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Cool the mixture to room temperature and basify with a NaOH solution until pH > 10.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N,N-dimethylated product. For mono-methylation, reductive amination with formaldehyde and a suitable reducing agent is a more controlled approach. [5]

N-Acylation

This compound reacts readily with acylating agents such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent) to form stable amide derivatives. This reaction is highly efficient and is a cornerstone of its application in the synthesis of more complex molecules.

amine [label="this compound"]; acyl_chloride [label="+ R-COCl\n(Acyl Chloride)"]; amide [label="N-Acyl-1-phenylbutan-1-amine"]; base [label="- HCl"];

amine -> amide; acyl_chloride -> amide; amide -> base [style=invis]; }

N-Acylation of this compound.

Experimental Protocol: N-Acetylation of this compound

This protocol describes a straightforward method for the N-acetylation of a primary amine.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetyl-1-phenylbutan-1-amine.

-

The product can be further purified by recrystallization or column chromatography. [6]

Chirality and Resolution

The presence of a stereocenter at the C1 position makes this compound a chiral molecule. The individual enantiomers, (R)-1-phenylbutan-1-amine and (S)-1-phenylbutan-1-amine, are often required for the synthesis of enantiomerically pure pharmaceuticals. The separation of the racemic mixture into its constituent enantiomers is a critical step and can be achieved through several methods:

-

Classical Resolution via Diastereomeric Salt Formation: This is the most common method, involving the reaction of the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be liberated from the separated salt by treatment with a base. [7]

-

Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, that selectively acylate one enantiomer of the amine at a much faster rate than the other. This allows for the separation of the unreacted amine enantiomer from the acylated enantiomer.

Applications in Drug Development

The chiral nature and reactive amino group of this compound make it a highly valuable precursor in the pharmaceutical industry.

Synthesis of Repaglinide

(S)-1-Phenylbutan-1-amine is a key intermediate in the synthesis of Repaglinide , an oral antidiabetic drug used for the treatment of type 2 diabetes. The synthesis involves the coupling of the (S)-enantiomer of a substituted this compound derivative with a benzoic acid derivative to form the final amide bond in the drug molecule. [8][9]

Synthesis of Bentiromide

While not directly using this compound, the synthesis of Bentiromide , a diagnostic agent for exocrine pancreatic insufficiency, involves the coupling of a chiral amine with a carboxylic acid, highlighting the general utility of such building blocks in pharmaceutical synthesis. [2]

As a Chiral Auxiliary

Chiral amines, including derivatives of this compound, can be used as chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For example, a chiral amine can be converted into an imine with a ketone, and subsequent diastereoselective reduction or addition to the imine can lead to the formation of a new chiral center with high stereocontrol. [10]

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.

Conclusion

This compound is a fundamentally important building block in organic synthesis, with its significance being particularly pronounced in the field of drug discovery and development. Its accessible synthesis, versatile reactivity, and chiral nature provide a powerful tool for the construction of complex, stereochemically defined molecules. A thorough understanding of its chemical properties and reactivity is essential for its effective and safe utilization in the laboratory and in industrial applications. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral intermediates like this compound is set to increase, driving further innovation in its synthesis and application.

References

-

Bentiromide. In Wikipedia. Retrieved January 12, 2026, from [Link][2]

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (2014). Der Pharma Chemica, 6(5), 336-343. Retrieved from [Link][11]

-

Chiral auxiliary. In Wikipedia. Retrieved January 12, 2026, from [Link][10]

-

Improved Methodology for the Preparation of Chiral Amines. (2007). University of Montreal. Retrieved from [Link][12]

-

Kolla, N., Elati, C. R., Vankawala, P. J., Gangula, S., Sajja, E., Anjaneyulu, Y., Bhattacharya, A., Sundaram, V., & Mathad, V. T. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine – A Useful Intermediate. CHIMIA International Journal for Chemistry, 60(9), 593-595. [Link][8]

-

N-Terminus Acetylation Protocol. (n.d.). Retrieved from [Link][13]

-

Kolla, N., Elati, C. R., Vankawala, P. J., Gangula, S., Sajja, E., Anjaneyulu, Y., Bhattacharya, A., Sundaram, V., & Mathad, V. T. (2006). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine – A Useful Intermediate. CHIMIA International Journal for Chemistry, 60(9), 593-595. [Link][9]

-

mzCloud - 2 Amino 1 phenylbutane. (2017, February 20). Retrieved from [Link][14]

-

Asymmetric reductive amination of ketones. (2004). Google Patents. Retrieved from [15]

-

Cantillo, D., & Kappe, C. O. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Green Chemistry, 19(17), 4085-4093. [Link][16]

-

Gáspár, A., Török, B., & Török, M. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1959. [Link][17]

-

Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Retrieved from [Link][18]

-

1-Phenylbutan-2-amine - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved from [Link]

-

Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. (2014). Arkivoc, 2014(6), 263-274. [Link][6]

-

4-Phenylbutylamine. Pharmaffiliates. Retrieved from [Link][20]

-

Asymmetric Catalysis of the Diels–Alder Reaction with a Chiral Amine through Reversible. (2000). Journal of the American Chemical Society, 122(17), 4243-4244. Retrieved from [Link][21]

-

Spirapril. In Wikipedia. Retrieved January 12, 2026, from [Link][22]

-

TMC-310911. In Wikipedia. Retrieved January 12, 2026, from [Link][23]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules, 23(11), 2955. [Link][24]

-

Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. (2025). Science Advances, 11(15). [Link][7]

-

Design of a New and Highly Effective Chiral Auxiliary for Diels-Alder Reaction of 1-Aminodiene. (2006). The Journal of Organic Chemistry, 71(19), 7135-7144. [Link][25]

-

N-methylation method of aromatic amine. (2013). Google Patents. Retrieved from [5]

-

Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2020). Scientific Reports, 10(1), 1-9. [Link][26]

-

1-Phenylbutan-2-amine prop - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link][28]

-

Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). In Carbohydrate Chemistry (pp. 1-6). CRC Press. Retrieved from [Link][3]

-

A New Way to Amines. (2014, October 16). GalChimia. Retrieved from [Link][29]

-

Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. (2020). ChemRxiv. [Link][30]

-

Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (2021). Frontiers in Catalysis, 1, 788340. [Link][31][32]

-

The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. (2002). Journal of the American Chemical Society, 124(10), 2432-2433. Retrieved from [Link][33][34]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules, 27(15), 4998. [Link][36]

Sources

- 1. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-Phenylbutylamine | C10H15N | CID 2449444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. scbt.com [scbt.com]

- 5. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]

- 6. 1-Phenyl-1-butanol [webbook.nist.gov]

- 7. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hmdb.ca [hmdb.ca]

- 9. 2-Amino-4-phenylbutane(22374-89-6) 1H NMR spectrum [chemicalbook.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 12. d-nb.info [d-nb.info]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. mzCloud – 2 Amino 1 phenylbutane [mzcloud.org]

- 15. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 16. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 19. This compound | C10H15N | CID 3603785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pharmaffiliates.com [pharmaffiliates.com]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. Spirapril - Wikipedia [en.wikipedia.org]

- 23. TMC-310911 - Wikipedia [en.wikipedia.org]

- 24. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Making sure you're not a bot! [mostwiedzy.pl]

- 27. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 28. spectrabase.com [spectrabase.com]

- 29. A New Way to Amines - GalChimia [galchimia.com]

- 30. chemrxiv.org [chemrxiv.org]

- 31. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 32. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 33. macmillan.princeton.edu [macmillan.princeton.edu]

- 34. macmillan.princeton.edu [macmillan.princeton.edu]

- 35. Benzenebutanamine | C10H15N | CID 83242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 36. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Phenylbutan-1-amine

Prepared by: A Senior Application Scientist

Foreword: The Analytical Imperative in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous structural elucidation of molecular entities is not merely a procedural step but the bedrock of scientific integrity and innovation. 1-Phenylbutan-1-amine, a primary amine with a chiral center, serves as a valuable building block and a model compound for understanding the behavior of phenylalkylamines. Its characterization is paramount for ensuring purity, verifying reaction outcomes, and predicting its chemical behavior. This guide moves beyond a simple recitation of data, offering a holistic analytical workflow grounded in first principles. We will explore the causality behind our experimental choices and demonstrate how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) synergize to provide a comprehensive and definitive portrait of this molecule.

Molecular Identity and Physicochemical Properties

Before delving into spectroscopic data, establishing the fundamental identity of the analyte is crucial. This compound is a primary amine featuring a butyl chain and a phenyl group attached to the same carbon, which is a stereocenter.

Caption: Workflow for FTIR-ATR analysis of a liquid sample.

-

Crystal Cleaning (Causality): The ATR technique is surface-sensitive, probing only a few microns into the sample. [1]Any residue on the crystal will contribute to the spectrum, yielding false data. A volatile solvent like isopropanol is used to dissolve and remove contaminants without leaving a residue itself.

-

Background Collection (Validation): A background spectrum of the clean, empty crystal is collected. This measures the absorbance of ambient CO₂ and water vapor, as well as the instrumental response. The instrument automatically ratios the sample spectrum against this background, thereby subtracting these environmental and instrumental artifacts and ensuring the final spectrum is purely that of the analyte.

-

Sample Application: A small drop of this compound is placed onto the crystal. Good contact is essential for a strong, high-quality signal.

-

Data Acquisition & Cleaning: The spectrum is collected. After analysis, the crystal must be cleaned meticulously to prevent cross-contamination of subsequent samples. [2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: If IR tells us about the functional groups, NMR reveals the complete carbon-hydrogen framework. For this compound, ¹H and ¹³C NMR are complementary. ¹H NMR provides detailed information about the electronic environment, count, and connectivity of protons, while ¹³C NMR confirms the number and type of carbon atoms in the molecule. The use of a standard deuterated solvent like Chloroform-d (CDCl₃) is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak. [4] ¹H NMR Spectral Data Interpretation (Predicted in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-Ar | ~7.20 - 7.40 | Multiplet (m) | 5H | Protons on the phenyl ring typically resonate in this region. |

| H-1 | ~3.85 | Triplet (t) | 1H | The benzylic proton is deshielded by both the phenyl ring and the nitrogen atom. It is coupled to the adjacent CH₂ group (H-2). |

| H-2 | ~1.65 - 1.80 | Multiplet (m) | 2H | Methylene protons adjacent to the chiral center. |

| NH₂ | ~1.50 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and concentration-dependent; they often appear as a broad signal and can be exchanged with D₂O. [5][6] |

| H-3 | ~1.30 - 1.45 | Multiplet (m) | 2H | Methylene protons further down the alkyl chain. |

| H-4 | ~0.90 | Triplet (t) | 3H | The terminal methyl group protons, coupled to the adjacent CH₂ group (H-3). |

¹³C NMR Spectral Data Interpretation (Predicted in CDCl₃)

| Assignment | Chemical Shift (δ, ppm) | Rationale |

| C-ipso | ~145 | The aromatic carbon directly attached to the alkyl chain (quaternary). |

| C-ortho, C-meta, C-para | ~126 - 129 | Aromatic carbons. Due to symmetry, para and two ortho/meta carbons may overlap or be very close. |

| C-1 | ~55 | The benzylic carbon attached to the nitrogen atom. |

| C-2 | ~38 | Aliphatic carbon adjacent to the benzylic center. |

| C-3 | ~20 | Aliphatic carbon in the middle of the butyl chain. |

| C-4 | ~14 | The terminal methyl carbon. |

Trustworthiness: A Self-Validating Protocol for NMR Analysis

The integrity of NMR data relies on proper sample preparation and the use of an internal standard.

Caption: Workflow for NMR sample preparation and analysis.

-

Solvent Choice (Causality): A deuterated solvent (e.g., CDCl₃) is essential to avoid a massive, overwhelming solvent signal in the ¹H NMR spectrum. The residual proton signal of the solvent (CHCl₃ at δ 7.26 ppm) is also used for secondary referencing. [4][7]2. Internal Standard (Validation): Tetramethylsilane (TMS) is added as the primary internal reference. It is chemically inert, volatile (easily removed), and produces a single sharp singlet at 0 ppm, away from most other organic signals. All chemical shifts are measured relative to this universal standard, ensuring data is comparable across different instruments and laboratories. [8]3. D₂O Exchange (Validation): A key validation step for identifying N-H (or O-H) protons is the "D₂O shake." [6]A drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the ¹H spectrum is re-acquired. The labile amine protons exchange with deuterium (NH₂ -> ND₂). Since deuterium is not observed in ¹H NMR, the broad singlet assigned to the NH₂ protons will disappear, definitively confirming its identity. [5]

Mass Spectrometry: Determining Mass and Fragmentation

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and structural information based on its fragmentation pattern. For this compound, we employ Electron Ionization (EI), a hard ionization technique that induces characteristic fragmentation.

The Nitrogen Rule (Validation): A foundational principle in mass spectrometry states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. [5]this compound (C₁₀H₁₅N) has one nitrogen atom and a molecular weight of 149 Da. The observation of a molecular ion peak (M⁺) at m/z 149 immediately validates the presence of an odd number of nitrogens.

Interpreting the EI Mass Spectrum:

The primary fragmentation pathway for aliphatic amines is α-cleavage, where the bond adjacent to the C-N bond is broken. This cleavage is favored because it results in a stable, resonance-stabilized iminium cation. [9][10][11]

Caption: Dominant α-cleavage fragmentation of this compound.

| m/z | Proposed Fragment | Relative Intensity | Rationale |

| 149 | [C₁₀H₁₅N]⁺ | Moderate | Molecular Ion (M⁺) . Its presence at an odd mass confirms the Nitrogen Rule. |

| 106 | [C₆H₅CH=NH₂]⁺ | High (Base Peak) | α-cleavage. Loss of the propyl radical (•C₃H₇, 43 Da) from the molecular ion. This is the most favored fragmentation, leading to a stable, resonance-stabilized benzylic iminium cation. |

| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion. A common fragment in compounds containing a benzyl group, formed via rearrangement. |

| 77 | [C₆H₅]⁺ | Low | Phenyl cation, resulting from cleavage of the bond to the ring. |

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of this compound serves as a paradigm for modern chemical characterization. No single technique provides the complete picture. Instead, a logical and synergistic workflow delivers an unambiguous structural assignment:

-

IR Spectroscopy rapidly confirmed the presence of a primary amine (-NH₂) and an aromatic ring, the key functional groups.

-

NMR Spectroscopy meticulously mapped the entire C-H framework, confirming the 1-phenylbutan connectivity and providing stereochemical insights at the chiral center.

-

Mass Spectrometry verified the molecular weight, confirmed the presence of nitrogen via the Nitrogen Rule, and revealed a fragmentation pattern dominated by α-cleavage, perfectly consistent with the assigned structure.

This integrated approach, where each protocol is designed to be self-validating, provides the high degree of confidence required by researchers, scientists, and drug development professionals. The data presented herein forms a reliable benchmark for the identification and quality assessment of this compound.

References

- BenchChem. (n.d.). Spectroscopic Data of Primary Amines: An In-depth Technical Guide. Benchchem.

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Morsch, L. (2019, June 5). 25.5 Spectroscopic Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron impact ionization (EI) mass spectra of n-alkylamines.... Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aliphatic Amines. Analytical Chemistry. Retrieved from [Link]

-

University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (S)-1-Phenylbutylamine. PubChem. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzenebutanamine. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (R)-1-Phenylbutylamine. PubChem. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

Sources

- 1. jascoinc.com [jascoinc.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. utsouthwestern.edu [utsouthwestern.edu]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. epfl.ch [epfl.ch]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to the Theoretical Conformational Analysis of 1-Phenylbutan-1-amine

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylbutan-1-amine is a chiral amine whose conformational landscape is critical for its interaction with biological targets and its utility as a synthetic building block. This guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of this compound using a multi-level computational chemistry approach. We detail a workflow that begins with an efficient exploration of the conformational space using molecular mechanics, followed by high-accuracy refinement using Density Functional Theory (DFT). The causality behind each methodological choice is explained, ensuring that the described protocols are robust and self-validating. This document is intended to serve as a practical guide for researchers in computational chemistry and drug discovery, providing both the theoretical underpinnings and step-by-step instructions for a rigorous conformational analysis.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its chemical and physical properties, including its reactivity and biological activity. For flexible molecules like this compound[1][2][3][4], which possesses multiple rotatable single bonds, a multitude of conformations are accessible at room temperature. Understanding the relative stabilities of these conformers and the energy barriers separating them is paramount for predicting molecular behavior. Conformational analysis, therefore, is a cornerstone of modern chemical research, particularly in fields like medicinal chemistry and materials science[5].

This guide outlines a robust computational workflow to identify the low-energy conformers of this compound. The approach leverages the strengths of different computational methods: the speed of Molecular Mechanics (MM) for an initial broad search of the conformational space, and the accuracy of Density Functional Theory (DFT) for refining the geometries and energies of the most promising candidates.[6][7]

Theoretical & Methodological Framework

A successful conformational analysis hinges on a systematic and computationally sound strategy. The vastness of a molecule's conformational space necessitates a multi-tiered approach to efficiently identify all significant local minima on the potential energy surface (PES).[8]

The Rationale for a Multi-Level Approach

Directly exploring the entire PES of a flexible molecule with high-level quantum mechanics (QM) methods is computationally prohibitive. Therefore, a common and effective strategy is to use a computationally inexpensive method to generate a large number of potential conformations, which are then subjected to more accurate, but costly, QM calculations.[6][7]

-

Molecular Mechanics (MM) Conformational Search: This initial step utilizes classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. Force fields like MMFF94 (Merck Molecular Force Field 94) are well-suited for organic molecules and provide a good balance of speed and accuracy for an initial exploration.[9][10][11][12] This broad search is crucial to avoid missing potentially important, low-energy conformers.

-

Quantum Mechanics (QM) Refinement: The low-energy conformers identified by the MM search are then re-optimized using a more rigorous QM method. Density Functional Theory (DFT) is a popular choice as it provides a good compromise between accuracy and computational cost for medium-sized organic molecules.[13] This step is essential for obtaining reliable relative energies and accurate geometric parameters.

-

Vibrational Frequency Analysis: Following QM optimization, a frequency calculation is performed. This serves two critical purposes:

-

Verification of Minima: It confirms that the optimized structure is a true energy minimum on the PES, characterized by the absence of imaginary frequencies.[14][15][16][17]

-

Thermochemical Data: It allows for the calculation of zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary to compute the Gibbs free energy of each conformer.[14]

-

Key Rotatable Bonds in this compound

The conformational flexibility of this compound primarily arises from the rotation around three key single bonds, as depicted below. The dihedral angles associated with these bonds (τ1, τ2, and τ3) will be the primary coordinates explored during the conformational search.

Caption: Key rotatable bonds in this compound.

Detailed Computational Protocol

This section provides a step-by-step methodology for the conformational analysis of this compound. Software packages like Gaussian, GAMESS, or Spartan can be used to perform these calculations.[18][19][20]

Step 1: Initial 3D Structure Generation

-

Build the Molecule: Construct the 3D structure of this compound using a molecular builder such as GaussView or Avogadro.

-

Initial Cleaning: Perform a preliminary geometry optimization using a universal force field (UFF) or MMFF94 to obtain a reasonable starting geometry.

Step 2: Molecular Mechanics Conformational Search

Objective: To broadly explore the conformational space and identify a set of low-energy conformers.

-

Method: Employ a systematic or stochastic conformational search algorithm.

-

Force Field: Select the MMFF94 force field, which is well-parameterized for organic molecules.[12]

-

Energy Window: Set an energy window (e.g., 10-20 kcal/mol) above the global minimum found during the search. All conformers within this window will be saved for the next step.

-

Output: A collection of unique conformers, ranked by their MMFF94 energies.

Step 3: DFT Geometry Optimization

Objective: To refine the geometries and energies of the MM-derived conformers using a more accurate method.

-

Select Conformers: Choose the unique conformers from the MM search that fall within a specified energy window (e.g., 5-10 kcal/mol) of the lowest energy structure.

-

Level of Theory: Perform geometry optimizations using a DFT functional and basis set. A good starting point for molecules of this type is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.[6][13][21][22][23]

-

Solvation Model (Optional): If the conformational preferences in a specific solvent are of interest, an implicit solvation model like the Polarizable Continuum Model (PCM) can be included in the calculation.

-

Input File Example (Gaussian):

Step 4: Vibrational Frequency Analysis

Objective: To verify the nature of the stationary points and to calculate thermochemical properties.

-

Method: Perform a frequency calculation at the same level of theory used for the geometry optimization (e.g., B3LYP/6-31G(d)).[14][16][17]

-

Verification: Check the output for imaginary frequencies. A true minimum will have zero imaginary frequencies. If one imaginary frequency is present, the structure is a transition state, not a stable conformer.

-

Thermochemistry: Extract the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy corrections from the output.[14]

-

Input File Example (Gaussian):

Step 5: Analysis of Results

-

Calculate Relative Energies: For each confirmed conformer, calculate the relative electronic energy (ΔE), relative enthalpy (ΔH), and relative Gibbs free energy (ΔG) with respect to the most stable conformer.

-

Boltzmann Population Analysis: Calculate the expected population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation based on their relative Gibbs free energies (ΔG).[24][25][26][27]

-

Population of conformer i (%): (exp(-ΔGi / RT) / Σexp(-ΔGj / RT)) * 100

-

-

Geometric Analysis: Analyze the key dihedral angles (τ1, τ2, τ3) and identify any significant intramolecular interactions, such as hydrogen bonds or steric clashes, that contribute to the stability of the conformers.[28][29]

Caption: Computational workflow for conformational analysis.

Data Presentation and Interpretation

The final results of the conformational analysis should be presented in a clear and concise manner. A table summarizing the key data for the most stable conformers is highly recommended.

Tabulated Results

Below is a template for presenting the results for the stable conformers of this compound found within a certain energy threshold (e.g., 3 kcal/mol).

| Conformer ID | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) at 298.15 K | τ1 (N-Cα) (°) | τ2 (Cα-C1) (°) | τ3 (Cα-Cβ) (°) |

| 1 | 0.00 | 0.00 | 0.00 | XX.X | Value | Value | Value |

| 2 | X.XX | X.XX | X.XX | XX.X | Value | Value | Value |

| 3 | X.XX | X.XX | X.XX | XX.X | Value | Value | Value |

| ... | ... | ... | ... | ... | ... | ... | ... |

Discussion of Results

The analysis of the results should focus on the structural features that dictate the relative stabilities of the conformers. For this compound, key points to discuss would include:

-

Steric Hindrance: The steric repulsion between the phenyl group, the butyl chain, and the amine group will be a major factor in determining the preferred conformations.

-

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amine group's hydrogen atoms and the π-system of the phenyl ring should be investigated as a potential stabilizing interaction.

-

Gauche vs. Anti Conformations: The arrangement of the butyl chain (e.g., anti vs. gauche conformations around the Cα-Cβ bond) will significantly influence the overall energy.

Conclusion

This guide has presented a detailed, multi-level computational protocol for the thorough conformational analysis of this compound. By combining the efficiency of molecular mechanics for initial exploration with the accuracy of Density Functional Theory for refinement and validation, this workflow provides a reliable and robust method for identifying the energetically accessible conformations of flexible molecules. The insights gained from such an analysis are invaluable for understanding the structure-property relationships that govern the behavior of molecules in chemical and biological systems. Adherence to this self-validating protocol, including the crucial step of vibrational frequency analysis, ensures the scientific integrity of the computational results.

References

-

Rowan Scientific. (n.d.). Frequencies and Thermochemistry. Retrieved from [Link]

-

Wang, Y., et al. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A. Retrieved from [Link]

-

mcsorkun. (n.d.). Conformer-Search. GitHub. Retrieved from [Link]

-

Computational Chemistry Online. (n.d.). Conformational Sampling. Retrieved from [Link]

-

Sato, H., et al. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Scientific Reports. Retrieved from [Link]

-

Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. PubMed Central. Retrieved from [Link]

-

Gevorgyan, V., et al. (2022). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. PubMed Central. Retrieved from [Link]

-

Hutchison, G. R., et al. (2018). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv. Retrieved from [Link]

-

ResearchGate. (n.d.). Example calculation of conformer populations using Boltzmann's distribution. Retrieved from [Link]

-

University of Bath. (2021). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Retrieved from [Link]

-

Ishiyama, T., & Morita, A. (2017). Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy. Annual Review of Physical Chemistry. Retrieved from [Link]

-

ORCA Input Library. (n.d.). Basis sets. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Grayson, M. N. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. The Journal of Organic Chemistry. Retrieved from [Link]

-

Kuriata, A., et al. (2020). Computational methods for exploring protein conformations. Portland Press. Retrieved from [Link]

-

American Chemical Society. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2004). Boltzmann-type distribution of side-chain conformation in proteins. PubMed Central. Retrieved from [Link]

-

Open Babel. (n.d.). MMFF94 Force Field (mmff94). Read the Docs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (S)-1-Phenylbutylamine. PubChem. Retrieved from [Link]

-

American Chemical Society. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in Aqueous Solution Considering the Full Conformational Space via Boltzmann Statistics. The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Exploring the impacts of conformer selection methods on ion mobility collision cross section predictions. PubMed Central. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational population according to the Boltzmann distribution of the Gibbs free energies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Computational techniques for efficient conformational sampling of proteins. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. RSC Publishing. Retrieved from [Link]

-

Hashmi, M. A. (2022). Tutorial 24 | Conformational Analysis with Gaussview. YouTube. Retrieved from [Link]

-

American Chemical Society. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (n.d.). The conformers population distribution based on Boltzmann averaging calculations. Retrieved from [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). What considerations must be made when selecting a basis set?. Retrieved from [Link]

-

AIP Publishing. (2020). Approaching the basis set limit for DFT calculations using an environment-adapted minimal basis with perturbation theory: Formulation, proof of concept, and a pilot implementation. The Journal of Chemical Physics. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. RSC Publishing. Retrieved from [Link]

-

Jhaa, G. (2023). How to choose a basis set in DFT calculations || part 4. YouTube. Retrieved from [Link]

-

Gaussian, Inc. (2023). Conformational Search and Computing Boltzmann-Average Properties. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-1-Phenylbutylamine. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Tutorial on Using Gaussview and Gaussian 94. Retrieved from [Link]

-

Reddit. (2022). Using AM1 method to scan conformational space (Gaussian 16). Retrieved from [Link]

-

precisionFDA. (n.d.). 1-PHENYLBUTAN-2-AMINE. Retrieved from [Link]

-

Suhail, M. (2022). A theoretical density functional theory calculation-based analysis of conformers of p-xylene. European Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Compounds of amine-substituted cyclic amines: synthesis and structures. Retrieved from [Link]

-

Tyler DeWitt. (2024). Introduction to Amines and Their Physical Properties. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Hydrogen-bonding behavior of amidines in helical structure. PubMed Central. Retrieved from [Link]

-

American Chemical Society. (2026). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Conformational Analysis. Retrieved from [Link]

-

Fiveable. (n.d.). Conformational analysis. Retrieved from [Link]

Sources

- 1. This compound | C10H15N | CID 3603785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-1-Phenylbutylamine | C10H15N | CID 2449444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (R)-1-Phenylbutylamine | C10H15N | CID 2449447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. calcus.cloud [calcus.cloud]

- 9. GitHub - mcsorkun/Conformer-Search: A simple workflow for minimum energy conformer search based on force field optimization methods (UFF and MMFF94) available from RDKit. [github.com]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. MMFF94 Force Field (mmff94) — Open Babel 3.0.1 documentation [open-babel.readthedocs.io]

- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 14. Frequencies and Thermochemistry | Rowan [rowansci.com]

- 15. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 20. dspace.mit.edu [dspace.mit.edu]

- 21. ORCA Input Library - Basis sets [sites.google.com]

- 22. pubs.aip.org [pubs.aip.org]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Boltzmann-type distribution of side-chain conformation in proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Exploring the impacts of conformer selection methods on ion mobility collision cross section predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. derpharmachemica.com [derpharmachemica.com]

- 29. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 1-Phenylbutan-1-amine: Discovery, Synthesis, and Applications